1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea
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Overview
Description
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea is a complex organic compound that features a unique structure combining imidazolidinone, morpholine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the alkylation of the imidazolidinone intermediate with a morpholine derivative.
Phenyl Group Addition: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves the coupling of the intermediate with a phenylurea derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the phenyl or morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-8-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Uniqueness
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea is unique due to its combination of imidazolidinone, morpholine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
383157-20-8 |
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Molecular Formula |
C24H31N5O4 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[5,5-dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C24H31N5O4/c1-24(2)21(29(32)22(30)25-19-9-5-3-6-10-19)28(20-11-7-4-8-12-20)23(31)27(24)14-13-26-15-17-33-18-16-26/h3-12,21,32H,13-18H2,1-2H3,(H,25,30) |
InChI Key |
IRZBCIOKWMCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1CCN2CCOCC2)C3=CC=CC=C3)N(C(=O)NC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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